

Application Note: NMR Spectroscopy Techniques for Anthelvencin B Analysis

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Compound of Interest

Compound Name: Anthelvencin B

CAS No.: 11011-26-0

Cat. No.: B12656567

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Executive Summary & Structural Context

Anthelvencin B is a pyrrolamide antibiotic structurally related to Distamycin and Netropsin. It functions as a DNA minor groove binder. Structurally, it consists of a polyamide backbone containing pyrrole rings, terminated by an amidine group.

Critical Analytical Challenge: The primary structural difference between Anthelvencin A and **Anthelvencin B** is the methylation state of the pyrrole nitrogens.

- Anthelvencin A: Contains fully -methylated pyrrole units.^[1]
- **Anthelvencin B**: Lacks one -methyl group, possessing a secondary amine () on one pyrrole ring.

This protocol focuses on differentiating these analogs and unambiguously assigning the position of the non-methylated pyrrole using 2D NMR techniques.

Sample Preparation Protocol

To ensure the observation of exchangeable amide and pyrrole protons—which are critical for sequencing the rings—correct solvent choice is paramount.

Reagents & Equipment[2][3][4]

- Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).
 - Why: Chloroform is unsuitable due to insolubility. D₂O causes rapid exchange of amide/amidine protons, erasing key connectivity data. DMSO-d₆ preserves these signals.
- Sample Mass: 2.0 – 5.0 mg of purified **Anthelvencin B**.
- Tube: 3 mm or 5 mm high-precision NMR tube (e.g., Shigemi) to minimize solvent volume if sample is limited.

Preparation Steps[1][2][5][6][7]

- Desiccation: Dry the solid sample under high vacuum for 2 hours to remove residual water (water signals in DMSO can overlap with the peptide alpha-proton region).
- Dissolution: Add 600 µL of DMSO-d₆. Vortex gently. Do not sonicate aggressively to avoid degradation of the amidine tail.
- Equilibration: Allow the sample to equilibrate at the probe temperature (298 K) for 10 minutes before acquisition to prevent convection currents.

Acquisition Workflow & Parameters

The following workflow is designed to build structural certainty layer by layer.

Experiment 1: Quantitative ¹H NMR (1D)

- Objective: Establish purity, count protons, and identify the "Missing Methyl."

- Key Parameters:
 - Pulse angle: 30°.
 - Relaxation delay (D1): 5–7 seconds (essential for accurate integration of aromatic protons).
 - Scans: 64.
- Diagnostic Signals for **Anthelvencin B**:
 - Amide NHs:
9.5 – 10.5 ppm (Doublets or Singlets).
 - Pyrrole CHs:
6.8 – 7.5 ppm (Doublets, Hz).
 - -Methyls:
3.8 – 3.9 ppm (Singlets).
 - Critical Check: Integration of the -methyl region.
 - If integral 6H (relative to 1H aromatic), it is likely Anthelvencin A.
 - If integral 3H, and a new broad singlet appears downfield (11-12 ppm), it is **Anthelvencin B**.

Experiment 2: 2D ¹H-¹H COSY & TOCSY

- Objective: Define spin systems within the pyrrole rings and the aliphatic tail.
- COSY: Identifies direct neighbors (e.g., Pyrrole H3
H4).
- TOCSY (Mixing time 80ms): Correlates the amide NH to the alpha-protons of the same residue, confirming the amino acid unit identity.

Experiment 3: 2D ^1H - ^{13}C HSQC & HMBC

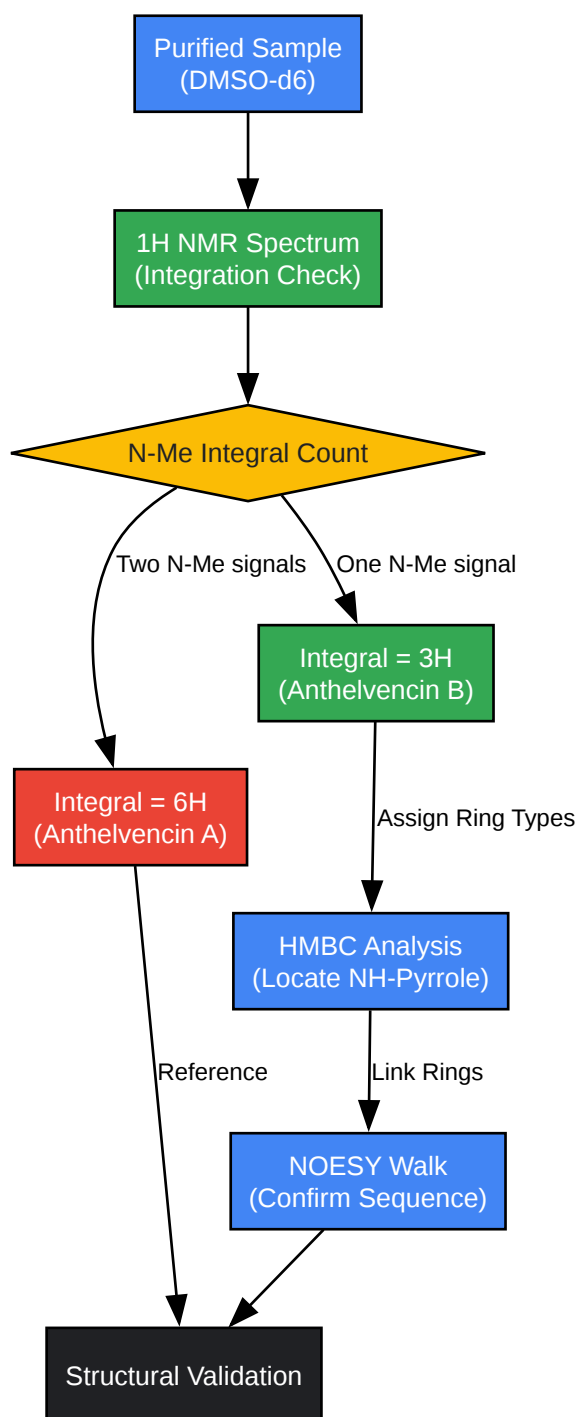
- Objective: Sequence the backbone and assign the quaternary carbons.
- HSQC: Multiplicity-edited to distinguish CH/CH₃ (positive) from CH₂ (negative).
- HMBC (Optimized for
Hz): The "Golden Standard" for pyrrolamides.
 - Connectivity Logic: The Amide NH of unit
will show a strong HMBC correlation to the Carbonyl (C=O) of unit
.
 - Methyl Assignment: The
-methyl protons will correlate strongly (
) to the pyrrole ring carbons C2 and C5, unambiguously placing the methyl group on a specific ring.

Experiment 4: 2D ^1H - ^1H NOESY (or ROESY)

- Objective: Spatial sequencing.
- Mixing Time: 300–500 ms.
- Critical Observation: Look for NOE cross-peaks between the Amide NH of one ring and the H3 proton of the preceding ring. This "walking" strategy proves the order of the rings.

Data Analysis & Structural Logic[6][7]

The following diagram illustrates the logical flow for assigning the structure based on the acquired data.



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Figure 1: Decision tree for differentiating **Anthelvencin B** from A and validating the sequence.

Structural Assignment Table (Template)

Use this table to organize your chemical shift data.

Position	Residue Type	^1H Shift (δ)	^{13}C Shift (δ)	HMBC Correlations (H \rightarrow C)	NOESY Correlations
Tail	Amidine	~8.5 (br)	~160	C-Amidine	-
Ring 1	Pyrrole (N-Me)	3.85 (s, 3H)	~36	C2, C5 (Ring 1)	H3 (Ring 1)
Linker	Amide NH	9.95 (s, 1H)	-	C=O (Tail)	H3 (Ring 1)
Ring 2	Pyrrole (NH)	11.5 (br, 1H)	-	C2, C5 (Ring 2)	H3 (Ring 2)
Terminus	Carboxyl/Amide	-	~162	-	-

Note: Exact shifts will vary by concentration and temperature. The logic of correlations remains constant.

Troubleshooting Common Issues

- Broad Amide Signals:
 - Cause: Intermediate exchange rate of protons or aggregation.
 - Solution: Run Variable Temperature (VT) NMR.^[2] Elevating temperature to 313 K or 323 K often sharpens amide signals by pushing exchange to the fast limit and breaking aggregates.
- Water Suppression Artifacts:
 - Cause: Presaturation affecting alpha-protons near 3.3 ppm (water in DMSO).

- Solution: Use excitation sculpting (e.g., zgesgp pulse sequence) instead of simple presaturation to preserve signals near the water resonance.
- Ambiguous Carbonyl Assignment:
 - Cause: Carbonyls in polyamides have very similar shifts (~158-162 ppm).
 - Solution: Use ^1H - ^{15}N HMBC (long range) if available. Nitrogen shifts are more sensitive to the local environment (N-Me vs NH) and can resolve the backbone.

References

- Revised Structure of Anthelvencin A: Li, Y., et al. (2020).[3] "Revised Structure of Anthelvencin A and Characterization of the **Anthelvencin Biosynthetic Gene Cluster**." ACS Chemical Biology, 15(4). [[Link](#)]
- NMR of Pyrrolamides (General Protocol): Hassan, A. H., et al. (2018). "Identification and structure elucidation by NMR spectroscopy." ResearchGate. [[Link](#)]
- Biosynthesis and Gene Cluster: Study on the NRPS system involving Anthelvencins, confirming the modular assembly of pyrrole units. [[Link](#)]

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Sources

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